1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a hydroxyphenyl group, a thiophene ring, and a pyrazole moiety. It has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-hydroxyacetophenone with thiophene-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction forms a chalcone intermediate.
Cyclization: The chalcone intermediate undergoes cyclization with hydrazine hydrate to form the pyrazole ring. This step is usually carried out under reflux conditions in ethanol or another suitable solvent.
Acetylation: The final step involves the acetylation of the pyrazole derivative using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods would likely involve optimization of the above steps to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antioxidant, and antimicrobial activities. Researchers are exploring its use in developing new therapeutic agents.
Biological Studies: The compound is used in biological assays to investigate its effects on various cellular processes and pathways.
Material Science: Due to its unique structural features, it is also being explored for applications in material science, such as in the development of organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of 1-(5-(2-hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone involves its interaction with various molecular targets and pathways:
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby reducing oxidative stress.
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell death.
Comparison with Similar Compounds
1-(5-(2-Hydroxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a phenyl group instead of a thiophene ring.
1-(5-(2-Hydroxyphenyl)-3-(furan-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness: 1-(5-(2-Hydroxyphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its biological activity and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-[3-(2-hydroxyphenyl)-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10(18)17-14(12-4-2-3-5-15(12)19)8-13(16-17)11-6-7-20-9-11/h2-7,9,14,19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYUAIEAWGRWADP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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